molecular formula C14H11F2N3 B14802695 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile

Katalognummer: B14802695
Molekulargewicht: 259.25 g/mol
InChI-Schlüssel: ITGBGBCZKSIVQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile: is a chemical compound with the molecular formula C14H11F2N3 and a molecular weight of 259.254 g/mol . This compound is characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzonitrile ring, and a propyl-substituted pyrimidine ring at the 4 position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile is unique due to the combination of fluorine substitutions and the propylpyrimidine moiety, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H11F2N3

Molekulargewicht

259.25 g/mol

IUPAC-Name

2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C14H11F2N3/c1-2-3-9-7-18-14(19-8-9)10-4-12(15)11(6-17)13(16)5-10/h4-5,7-8H,2-3H2,1H3

InChI-Schlüssel

ITGBGBCZKSIVQW-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CN=C(N=C1)C2=CC(=C(C(=C2)F)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.